molecular formula C47H56ClF3N6O5S3 B2766222 Navitoclax-piperazine

Navitoclax-piperazine

カタログ番号: B2766222
分子量: 973.6 g/mol
InChIキー: CRPNZDFOWRFBLZ-KXQOOQHDSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Navitoclax-piperazine is a useful research compound. Its molecular formula is C47H56ClF3N6O5S3 and its molecular weight is 973.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

4-[4-[[2-(4-chlorophenyl)-5,5-dimethylcyclohexen-1-yl]methyl]piperazin-1-yl]-N-[4-[[(2R)-1-phenylsulfanyl-4-piperazin-1-ylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H56ClF3N6O5S3/c1-46(2)20-18-42(34-8-12-37(48)13-9-34)36(31-46)32-56-26-28-57(29-27-56)39-14-10-35(11-15-39)45(58)54-65(61,62)41-16-17-43(44(30-41)64(59,60)47(49,50)51)53-38(19-23-55-24-21-52-22-25-55)33-63-40-6-4-3-5-7-40/h3-17,30,38,52-53H,18-29,31-33H2,1-2H3,(H,54,58)/t38-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRPNZDFOWRFBLZ-KXQOOQHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)NC(CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCC(=C(C1)CN2CCN(CC2)C3=CC=C(C=C3)C(=O)NS(=O)(=O)C4=CC(=C(C=C4)N[C@H](CCN5CCNCC5)CSC6=CC=CC=C6)S(=O)(=O)C(F)(F)F)C7=CC=C(C=C7)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H56ClF3N6O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

973.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Overview and Fundamental Significance of Navitoclax-piperazine in Chemical Biology Research

Contextualization within BCL-2 Family Inhibitor Research

The B-cell lymphoma-2 (Bcl-2) protein was first identified over three decades ago due to its association with cancer. nih.gov The Bcl-2 family of proteins consists of both anti-apoptotic (pro-survival) and pro-apoptotic members that are structurally related. nih.gov The pro-survival proteins, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and Bfl-1, are often overexpressed in cancer cells, contributing to their survival by preventing the initiation of cell death pathways. patsnap.comnih.gov This makes them key targets for cancer therapy. patsnap.com Navitoclax and its derivatives fall within a class of drugs known as BH3 mimetics, which are designed to mimic the action of the pro-apoptotic BH3-only proteins.

Historical Development of BH3-Mimetic Compounds

The journey to develop BH3-mimetic compounds began with the discovery of the Bcl-2 family's role in regulating apoptosis. A significant breakthrough occurred in 1997 with the determination of the structure of Bcl-xL bound to a BH3 domain peptide from the BAK protein. nih.gov This revealed that the BH3 domain forms a helix that fits into a hydrophobic groove on the surface of the pro-survival protein. nih.gov

Early efforts to create compounds that mimic this interaction included the development of oligoamide 'foldamers'. portlandpress.com However, these had relatively weak affinity. portlandpress.com A major advancement came in 2005 with the report of ABT-737 by Abbott Laboratories. portlandpress.com This acylsulfonamide compound demonstrated low nanomolar affinity for Bcl-2, Bcl-xL, and Bcl-w. portlandpress.com ABT-737 was the first "bona fide" BH3 mimetic, but it was not orally bioavailable. mdpi.comnih.gov This led to the development of Navitoclax (ABT-263), an orally active analogue of ABT-737, in 2008. mdpi.comnih.gov

Distinguishing Features and Chemical Structure of Navitoclax-Piperazine within the BCL-2 Inhibitor Class

Navitoclax is a dual inhibitor, targeting not only Bcl-2 but also Bcl-xL and Bcl-w with high affinity (Ki < 1 nM). wikipedia.orgmedchemexpress.comcellsignal.com This broad specificity distinguishes it from more selective inhibitors like Venetoclax (ABT-199), which primarily targets Bcl-2. hematologyandoncology.netfrontiersin.org The inhibition of Bcl-xL by Navitoclax is responsible for its on-target toxicity, specifically thrombocytopenia (a reduction in platelet count), as Bcl-xL is essential for platelet survival. nih.govwikipedia.orgfrontiersin.org

This compound, an analog of Navitoclax, functions as a BCL-XL inhibitor. medchemexpress.com It is specifically designed to be a ligand for the target protein in the PROTAC DT2216. medchemexpress.com This means it serves as the "warhead" that binds to BCL-XL, which is then targeted for degradation by the E3 ubiquitin ligase component of the PROTAC. glpbio.commedchemexpress.comcd-bioparticles.net

Table 1: Chemical and Structural Information of Navitoclax and this compound

FeatureNavitoclax (ABT-263)This compound (ABT-263-piperazine)
IUPAC Name 4-(4-{[2-(4-Chlorophenyl)-5,5-dimethylcyclohex-1-en-1-yl]methyl}piperazin-1-yl)-N-(4-{[(2R)-4-(morpholin-4-yl)-1-(phenylsulfanyl)butan-2-yl]amino}-3-(trifluoromethanesulfonyl)benzene-1-sulfonyl)benzamide wikipedia.org(R)-4-(4-((4'-chloro-4,4-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)-N-((4-((1-(phenylthio)-4-(piperazin-1-yl)butan-2-yl)amino)-3-((trifluoromethyl)sulfonyl)phenyl)sulfonyl)benzamide medkoo.com
CAS Number 923564-51-6 wikipedia.org2143096-93-7 medchemexpress.com
Molecular Formula C47H55ClF3N5O6S3 wikipedia.orgC47H56ClF3N6O5S3 chemscene.com
Molar Mass 974.61 g·mol−1 wikipedia.org973.63 g/mol cd-bioparticles.net
Key Structural Feature Contains a morpholine group wikipedia.orgContains a piperazine group in place of the morpholine medkoo.com

Role as a Key Research Probe and Chemical Scaffold

Navitoclax has been instrumental as a research probe to investigate the roles of Bcl-2 family proteins in apoptosis and in various diseases. octagonchem.com Its ability to inhibit multiple anti-apoptotic proteins allows researchers to study the combined effects of blocking these survival pathways. medchemexpress.com

The chemical structure of Navitoclax has served as a scaffold for the development of new chemical entities. medchemexpress.comfrontiersin.org this compound is a prime example, where the core structure of Navitoclax is modified to create a ligand for PROTAC technology. glpbio.commedchemexpress.com This demonstrates the utility of the Navitoclax scaffold in designing molecules with novel mechanisms of action, such as targeted protein degradation. medchemexpress.commedchemexpress.com The synthesis of the PROTAC DT2216 utilizes this compound as the BCL-XL binding moiety, which is then linked to a ligand for the VHL E3 ubiquitin ligase. glpbio.commedchemexpress.commedchemexpress.com

Evolution of Navitoclax-Related Chemical Entities

The development of Navitoclax itself was an evolution from the non-orally bioavailable ABT-737. mdpi.comresearchgate.net The clinical experience with Navitoclax, particularly its dose-limiting thrombocytopenia due to Bcl-xL inhibition, spurred the next stage of evolution in Bcl-2 inhibitors. nih.govfrontiersin.orgnih.gov

This led to the re-engineering of the Navitoclax structure to create Venetoclax (ABT-199), a highly selective Bcl-2 inhibitor. frontiersin.orgrcsb.org By modifying the indole moiety of Navitoclax to an azaindole, researchers developed a compound with over 100-fold greater selectivity for Bcl-2 over Bcl-xL, thereby sparing platelets. frontiersin.orgnih.govresearchgate.net

More recently, the Navitoclax scaffold has been adapted for the development of PROTACs. This compound is a direct descendant designed to selectively target BCL-XL for degradation, aiming to achieve potent antitumor activity with a potentially safer profile. glpbio.commedchemexpress.com This represents a shift from simple inhibition to inducing the complete removal of the target protein from the cell. medchemexpress.com

Table 2: Evolution of Navitoclax-Related Compounds

CompoundKey FeaturePrimary Target(s)Therapeutic Rationale
ABT-737 First potent, non-peptidic BH3 mimetic portlandpress.comBcl-2, Bcl-xL, Bcl-w Proof-of-concept for inhibiting Bcl-2 family proteins. aacrjournals.org
Navitoclax (ABT-263) Orally bioavailable version of ABT-737 mdpi.comBcl-2, Bcl-xL, Bcl-w medchemexpress.comBroad inhibition of anti-apoptotic proteins for cancer therapy. patsnap.com
Venetoclax (ABT-199) Selective Bcl-2 inhibitor hematologyandoncology.netBcl-2 frontiersin.orgAvoidance of Bcl-xL-mediated thrombocytopenia. frontiersin.orgnih.gov
This compound BCL-XL inhibitor and PROTAC ligand glpbio.commedchemexpress.comBCL-XL medchemexpress.comComponent of a PROTAC to selectively degrade BCL-XL. glpbio.commedchemexpress.com

Chemical Synthesis and Structural Modifications of Navitoclax-piperazine and Its Analogs

Synthetic Methodologies for the Core Piperazine Moiety

The synthesis of the piperazine ring is a fundamental step in the creation of numerous pharmacologically active compounds, including analogs of Navitoclax. The versatility of the piperazine scaffold allows for the introduction of various substituents, making it a valuable component in medicinal chemistry. mdpi.com General methods for producing monosubstituted piperazines often involve multi-step procedures that utilize protecting groups like tert-butyloxycarbonyl (Boc) to ensure regioselectivity. mdpi.com However, newer, more efficient one-pot syntheses have also been developed. mdpi.com

The construction of piperazine-containing intermediates for inhibitors like Navitoclax often relies on well-established reaction pathways. Key strategies include:

Nucleophilic Substitution: This is a common method for N-alkylation of the piperazine core. mdpi.com For instance, chloroacetyl chlorides can be reacted with 2-aminothiazoles, and the resulting chloroacetamido-thiazoles are then treated with piperazine to yield N-(thiazol-2-yl)-2-(piperazin-1-yl)acetamide intermediates. nih.govresearchgate.net Similarly, substituted benzenesulfonyl chlorides can react with piperazine in the presence of a base like diisopropylethylamine (DIPEA). nih.gov

Reductive Amination: This pathway is highly efficient for creating C-N bonds. It typically involves the reaction of an aldehyde with a piperazine derivative, such as N-Boc-piperazine, in the presence of a reducing agent like sodium triacetoxyborohydride. mdpi.comacs.org This approach generates a stable intermediate that, after deprotection of the Boc group, yields the desired monosubstituted piperazine ready for further coupling. acs.org

SNAr (Nucleophilic Aromatic Substitution): In the synthesis of related Bcl-2 inhibitors, SNAr reactions have been employed where a fluoro-biaryl ether intermediate is reacted with piperazine. acs.org To ensure the reaction proceeds to completion and to minimize the formation of dimeric impurities, an excess of the piperazine reagent is often used. acs.org

One-Pot Synthesis: Simplified procedures have been developed that avoid the need for protecting groups. These methods can involve the reaction of a protonated piperazine with various reagents, sometimes facilitated by heterogeneous catalysis, to directly yield monosubstituted piperazine derivatives in high purity. mdpi.com

A common intermediate in these syntheses is N-Boc-piperazine , which allows for controlled, stepwise functionalization of the piperazine ring. The crude aldehyde can undergo clean reductive amination with N-Boc-piperazine to form a crystalline piperazine intermediate, which facilitates purification. acs.org

Reaction TypeKey ReagentsTypical ConditionsIntermediate ExampleReference
Reductive AminationAldehyde, N-Boc-piperazine, Sodium triacetoxyborohydrideRoom temperatureBoc-protected piperazine derivative mdpi.comacs.org
Nucleophilic SubstitutionAlkyl halides (e.g., chloroacetamides), Piperazine, TEAElevated temperature (e.g., 110 °C) in 1,4-dioxaneN-substituted piperazine acetamide nih.govresearchgate.net
SNAr ReactionFluoro-aromatic compound, Piperazine50-100 °C in DMSOAryl-piperazine derivative acs.org
One-Pot SynthesisProtonated piperazine, Reagent, Heterogeneous catalystMethanol or Acetic Acid, Room temp or refluxMonosubstituted piperazine mdpi.com

Following the synthesis of piperazine-containing intermediates and final compounds, rigorous purification and characterization are essential to ensure identity and purity.

Purification Techniques:

Flash Chromatography: This is a standard method used to separate the desired compound from unreacted starting materials and by-products. scispace.com

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is frequently used for the final purification of compounds to achieve high purity (>95%), which is necessary for biological evaluation. scispace.commdpi.com

Crystallization: When intermediates are crystalline solids, crystallization is an effective method for purification and can significantly reduce mutagenic impurities. acs.org

Characterization Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are the primary tools for elucidating the structure of the synthesized molecules. scispace.commdpi.comnih.govmdpi.com For example, in 1H NMR spectra of piperazine derivatives, the signals for the piperazine protons typically appear in the δ 2.2-3.6 ppm range. mdpi.comnih.gov

Mass Spectrometry (MS): Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) and High-Resolution Mass Spectrometry (HRMS) are used to confirm the molecular weight of the synthesized compounds. researchgate.netnih.govmdpi.com

Thin-Layer Chromatography (TLC): TLC is used to monitor the progress of reactions. peerj.com

Reaction Pathways and Intermediate Structures

Strategies for Derivatization and Functionalization of the Navitoclax Scaffold

The structure of Navitoclax has been systematically modified to create analogs with improved therapeutic properties. frontiersin.org Functionalization strategies often focus on balancing potency with other drug-like characteristics, such as solubility and reduced off-target effects. nih.gov The piperazine moiety is a key component in these modifications, often acting as a versatile linker or a pharmacophoric element itself. nih.gov

The Navitoclax scaffold contains several key pharmacophoric features, including a chlorophenyl cyclohexene component, a phenyl thioether moiety, and a central 4-piperazinyl-N-arylsulfonylbenzamide linker. nih.gov This central piperazine unit is crucial for activity and provides a key hydrogen bonding interaction. nih.gov

A primary strategy for creating novel analogues involves replacing the morpholine ring present in the original Navitoclax structure with a piperazine ring. This substitution creates a secondary amine on the piperazine that serves as a reactive handle or binding site for attaching other molecules, thus enabling the synthesis of more complex derivatives. uu.nl This modification is fundamental to preparing Navitoclax-piperazine as a ligand for advanced modalities. Other strategies have involved hybridizing a piperazine pharmacophore with other known anticancer scaffolds, such as carbazole, connected via a linker to target Bcl-2. mdpi.com

Chemical modifications of the Navitoclax scaffold are undertaken to address specific limitations of the parent compound, such as dose-limiting toxicities.

Improving Selectivity and Reducing Toxicity: A major limitation of Navitoclax is its on-target toxicity to platelets, which depend on Bcl-xL for survival. explorationpub.com To overcome this, Navitoclax has been converted into a proteolysis-targeting chimera (PROTAC), a form of functionalization where the Navitoclax moiety is linked to a ligand for an E3 ubiquitin ligase. nih.gov This modification converts the inhibitor into a degrader, which can be designed to have greater selectivity for cancer cells over platelets. explorationpub.comnih.gov

Enhancing Bioavailability and Targeting: The original Bcl-2 inhibitor, ABT-737, had poor bioavailability, which led to the development of the orally available Navitoclax (ABT-263). frontiersin.org Further modifications include creating prodrugs, such as galactose-functionalized Navitoclax (Nav-Gal), designed to release the active drug selectively in senescent cells that have high galactosidase activity. frontiersin.orgcam.ac.uk Another approach involves encapsulating Navitoclax in functionalized nanocarriers, such as galactose-micelles or folate-targeted nanoparticles, to improve targeted delivery and reduce systemic exposure. cam.ac.ukworktribe.com

Bioisosteric Replacement: To fine-tune properties like acidity, which can impact potency and metabolic clearance, bioisosteric replacement is employed. For example, the acyl sulfonamide moiety of Navitoclax can be replaced with a more classic amide group to test for similar hydrogen bonding capabilities at the target site. nih.gov

Derivative/FormulationModification StrategyTargeted Property to OptimizeReference
This compoundReplacement of morpholine ring with piperazineCreate a reactive handle for further conjugation uu.nl
DT2216 / PZ15227 (PROTACs)Linking Navitoclax to an E3 ligase ligand (VHL or CRBN)Reduce platelet toxicity, improve therapeutic window explorationpub.comnih.govmedchemexpress.com
Nav-Gal (Prodrug)Conjugation with acetylated galactoseSelective activation in senescent cells frontiersin.orgcam.ac.uk
Nanoparticle-encapsulated NavitoclaxFormulation within functionalized nanoparticles (e.g., with folate)Targeted delivery to tumors, avoid platelet accumulation worktribe.com

Incorporation of Piperazine into Novel Analogues

Preparation of this compound as a Ligand for Advanced Modalities

This compound, also known as ABT-263-piperazine, is a critical intermediate and ligand for creating advanced therapeutic agents, most notably PROTACs. medchemexpress.comcd-bioparticles.netglpbio.commedchemexpress.commedkoo.com This analog retains the Bcl-xL inhibitory activity of the parent molecule while providing a site for chemical linkage. medchemexpress.comtargetmol.com

The primary application of this compound is in the synthesis of Bcl-xL-targeting PROTACs, such as DT2216 . medchemexpress.comglpbio.commedchemexpress.com A PROTAC is a heterobifunctional molecule that consists of three parts: a "warhead" that binds to a target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

In this context:

The Warhead: this compound serves as the warhead that specifically binds to the Bcl-xL protein. medchemexpress.com

The E3 Ligase Ligand: This is typically a small molecule that binds to an E3 ligase, such as the von Hippel-Lindau (VHL) protein or Cereblon (CRBN). nih.govcd-bioparticles.net

The Linker: An empirically optimized chemical linker joins the this compound warhead to the E3 ligase ligand. nih.gov

The synthesis involves conjugating this compound with an E3 ligase ligand via the linker. medchemexpress.comcd-bioparticles.netglpbio.com The resulting PROTAC, like DT2216, acts by forming a ternary complex between Bcl-xL and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of Bcl-xL. explorationpub.comnih.gov This mechanism of targeted degradation, rather than simple inhibition, can offer a more profound and durable biological response and represents a key strategy to mitigate the on-target platelet toxicity associated with Bcl-xL inhibitors. explorationpub.comnih.gov

Beyond PROTACs, the reactive piperazine moiety makes this Navitoclax derivative a suitable ligand for conjugation to other delivery systems or therapeutic platforms, such as antibody-drug conjugates (ADCs) or peptide-drug conjugates (PDCs), although its use in PROTACs is the most extensively documented. medchemexpress.comcd-bioparticles.netmedchemexpress.com

PROTAC ComponentExample Molecule/ClassFunctionReference
Target-Binding Ligand (Warhead)This compoundBinds to the target protein (Bcl-xL) medchemexpress.commedchemexpress.com
E3 Ubiquitin Ligase LigandVHL ligand or CRBN ligandRecruits an E3 ubiquitin ligase nih.govcd-bioparticles.net
LinkerVarious chemical linkersConnects the warhead and the E3 ligase ligand nih.gov

Structure-activity Relationship Sar and Rational Drug Design Approaches

Identification of Pharmacophoric Elements Critical for BCL-2 Family Inhibition

The development of Navitoclax and its precursors, such as ABT-737, was born out of a fragment-based drug discovery (FBDD) approach. researchgate.netdovepress.com This method involves identifying small chemical fragments that bind to the target protein, which are then elaborated upon to create more potent molecules. dovepress.comnih.gov The core pharmacophore of Navitoclax-like compounds is designed to mimic the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of anti-apoptotic BCL-2 family members. nih.govresearchgate.net

Key pharmacophoric elements include:

Two key hydrophobic moieties: These are designed to occupy two distinct hydrophobic pockets (P2 and P4) on the surface of BCL-2 proteins. nih.gov

A linker region: This connects the two hydrophobic groups, and its composition and conformation are crucial for optimal binding. The piperazine group often forms part of this linker structure.

An acylsulfonamide group: This feature is present in ABT-737, the precursor to Navitoclax, and contributes to its binding affinity. nih.gov

These elements work in concert to disrupt the interaction between BCL-2 proteins and their pro-apoptotic partners, thereby promoting programmed cell death.

Impact of Piperazine Substitutions on Binding Affinity and Selectivity

The piperazine moiety in Navitoclax-piperazine is not merely a passive linker. Modifications to this group can significantly influence the compound's binding affinity, selectivity, and pharmacokinetic properties. For instance, in the development of PROTACs, the piperazine group serves as a convenient attachment point for the linker that connects the BCL-2 inhibitor to an E3 ligase ligand. medchemexpress.comcd-bioparticles.netmedkoo.commedchemexpress.com

Furthermore, the nitrogen atoms within the piperazine ring can engage in important interactions with the target protein. Molecular dynamics simulations have shown that the nitrogen atom of the piperazine can form a π-cation interaction with a tyrosine residue (TYR101 or TYR108) in the binding pocket of BCL-2 and BCL-XL. researchgate.net The mobility and orientation of the phenylpiperazine linker group can also differ when bound to various BCL-2 family members, which can affect selectivity. researchgate.net For example, this linker has been observed to be more mobile in the binding site of Mcl-1 compared to BCL-2 or BCL-XL, which is consistent with the lower affinity of Navitoclax for Mcl-1. researchgate.net

In the design of other BCL-2/Mcl-1 dual inhibitors, replacing a thiomorpholine group with a piperazine group has been explored as a strategy to occupy the P2 pocket and enhance binding capabilities. researchgate.net

Computational Chemistry and Molecular Modeling in Lead Optimization

Computational chemistry has been an indispensable tool in the optimization of Navitoclax and related compounds. nih.govnih.govresearchgate.netsteeronresearch.com These methods provide a virtual window into the molecular interactions between the drug and its target, guiding the design of more effective molecules.

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict the binding pose and stability of a ligand within a protein's active site. steeronresearch.commdpi.com For Navitoclax and its analogs, these simulations have been instrumental in:

Predicting binding modes: Docking studies help to visualize how the inhibitor fits into the hydrophobic grooves of BCL-2 family proteins. researchgate.net

Understanding dynamic behavior: MD simulations reveal the flexibility and movement of both the ligand and the protein over time, highlighting key interactions and potential areas for modification. researchgate.netresearchgate.net For example, simulations have shown that while the chlorobiphenyl end of ABT-737 (a precursor to Navitoclax) is stably bound across BCL-2, BCL-XL, and Mcl-1, the phenylpiperazine linker exhibits significantly more mobility in Mcl-1. researchgate.net

Calculating binding free energies: These calculations provide a theoretical estimation of the binding affinity, which can be used to rank and prioritize compounds for synthesis and testing. researchgate.net

Computational Technique Application in this compound Research Key Findings
Molecular Docking Predicting the binding orientation of Navitoclax analogs in the BH3-binding groove of BCL-2 family proteins. researchgate.netmdpi.comConfirmed that binding to hydrophobic grooves is a prerequisite for inhibitory action. researchgate.net
Molecular Dynamics (MD) Simulations Examining the dynamic stability of the inhibitor-protein complex and identifying key interactions. researchgate.netresearchgate.netRevealed differential mobility of the phenylpiperazine linker in Mcl-1 versus BCL-2/BCL-XL, explaining selectivity differences. researchgate.net Identified crucial π-cation interactions between the piperazine nitrogen and tyrosine residues. researchgate.net
MM/GBSA Calculations Estimating the binding free energies of inhibitors to BCL-2 family proteins. nih.govUsed to compare the binding affinities of novel compounds against known inhibitors like Navitoclax analogs. nih.gov

As previously mentioned, fragment-based drug discovery (FBDD) was the cornerstone of the initial discovery of the chemical series that led to Navitoclax. researchgate.netdovepress.comnih.gov This approach involves:

Screening a library of small chemical fragments: Techniques like nuclear magnetic resonance (NMR) spectroscopy are used to identify low-affinity fragments that bind to the target protein. nih.govresearchgate.netnih.gov

Structure-guided elaboration: Once a fragment hit is identified and its binding mode is determined (often through X-ray crystallography or NMR), medicinal chemists can grow or link these fragments to create more potent inhibitors. researchgate.netdovepress.com

The success of FBDD in developing potent BCL-2 inhibitors like Navitoclax has highlighted its power in tackling challenging targets like protein-protein interactions. dovepress.com

Molecular Docking and Dynamics Simulations

Design Principles for Overcoming Specificity Challenges

A significant hurdle in targeting the BCL-2 family is achieving selectivity for a specific member. The high degree of structural similarity in the binding grooves of proteins like BCL-2, BCL-XL, and BCL-w makes it challenging to design selective inhibitors. nih.gov Navitoclax, for instance, is a potent inhibitor of both BCL-2 and BCL-XL. nih.govnih.gov While effective, this dual inhibition can lead to on-target toxicities, such as thrombocytopenia (a reduction in platelets), because BCL-XL is crucial for platelet survival. nih.govexplorationpub.com

To overcome these challenges, several design principles are employed:

Exploiting subtle structural differences: Although the binding grooves are similar, minor differences in amino acid composition and conformation can be exploited. Structure-based design allows for the optimization of inhibitors to form specific interactions with residues unique to a particular BCL-2 family member.

Targeted degradation (PROTACs): An innovative strategy to enhance selectivity is the development of PROTACs. explorationpub.comuoc.gr By linking a BCL-XL inhibitor like this compound to a ligand for an E3 ubiquitin ligase that is poorly expressed in platelets, it is possible to selectively degrade BCL-XL in cancer cells while sparing platelets. explorationpub.com

Scaffold hopping and hybridization: Researchers are exploring novel chemical scaffolds that may offer different selectivity profiles. For example, hybrid molecules combining pharmacophores like carbazole and piperazine are being investigated as potential BCL-2 inhibitors. mdpi.com

The development of Navitoclax and its derivatives represents a landmark achievement in the field of apoptosis-targeted therapy. The continuous refinement of these compounds, guided by a deep understanding of their structure-activity relationships and the application of sophisticated computational tools, holds the promise of even more selective and effective cancer treatments in the future.

Mechanisms of Resistance to Bcl-2 Family Inhibition by Navitoclax-piperazine

Role of MCL-1 Overexpression and Other Pro-Survival Proteins in Resistance

A primary mechanism of resistance to Navitoclax-piperazine is the overexpression of Myeloid Cell Leukemia 1 (MCL-1), another anti-apoptotic member of the BCL-2 family. nih.govnih.gov Since Navitoclax does not inhibit MCL-1, cancer cells that have high levels of MCL-1 can continue to sequester pro-apoptotic proteins, thereby evading apoptosis despite the inhibition of BCL-2 and BCL-xL. mdpi.comaacrjournals.org This makes MCL-1 a key resistance factor limiting the therapeutic efficacy of Navitoclax in various cancers, including multiple myeloma and solid tumors. aacrjournals.orgaacrjournals.org

The resistance conferred by MCL-1 is significant, as its overexpression has been identified as a primary reason for both intrinsic and acquired resistance to Navitoclax and its precursor, ABT-737. aacrjournals.org For instance, in multiple myeloma, resistance to Navitoclax is strongly associated with MCL-1 expression. aacrjournals.org Similarly, in breast cancer cell lines, approximately two-thirds show resistance to Navitoclax, which is linked to MCL-1 levels. aacrjournals.org When cells are treated with Navitoclax, the pro-apoptotic protein BIM is displaced from BCL-2 and BCL-xL, but can then be sequestered by the uninhibited MCL-1, neutralizing the pro-apoptotic signal. aacrjournals.org

Beyond MCL-1, the balance and interplay between various pro-survival and pro-apoptotic proteins are crucial. The resistance is not solely dependent on MCL-1 levels but on the relative ratios of different BCL-2 family members. For example, a study in breast cancer found that the ratio of MCL-1 to BCL-xL was a critical determinant of cell survival, with BCL-xL overexpression providing significant protection against apoptosis when MCL-1 function was lost. aacrjournals.org In some contexts, even with high BCL-2 expression (a target of Navitoclax), co-expression of BCL-xL can lead to resistance. aacrjournals.org This dynamic interplay underscores that resistance is a multifactorial issue involving the broader family of anti-apoptotic proteins that can compensate for the inhibition of specific members by this compound. ashpublications.org

Identification of Resistance Pathways and Molecular Biomarkers

Identifying the molecular underpinnings of resistance is critical for predicting patient response and developing effective countermeasures. Several pathways and biomarkers have been implicated in Navitoclax resistance.

Key Biomarkers:

MCL-1 Expression: High expression of MCL-1 is a well-established biomarker for resistance. nih.govnih.gov Its levels can predict a lack of response to Navitoclax monotherapy in various cancers. nih.gov

BCL-xL Expression: While a direct target of Navitoclax, high levels of BCL-xL have been paradoxically linked to resistance in some contexts, particularly in combination therapies. For example, in ovarian cancer, high BCL-xL levels were associated with reduced sensitivity to taxane-based chemotherapy, but also predicted a synergistic response when combined with Navitoclax. nih.gov In multiple myeloma, co-expression of BCL-xL with BCL-2 is a predictor of resistance to the BCL-2 selective inhibitor venetoclax, suggesting a similar compensatory role against broader BCL-2 family inhibitors. aacrjournals.org

BCL-2 Expression: In contrast to BCL-xL, high BCL-2 expression in non-Hodgkin lymphomas has been shown to predict sensitivity to Navitoclax (ABT-263). researchgate.net

Pro-apoptotic Proteins (BIM, NOXA, BAK): The levels of pro-apoptotic BH3-only proteins like BIM and NOXA, and effector proteins like BAK, are also crucial. Low expression of these activators can limit the efficacy of Navitoclax. nih.gov Conversely, upregulation of BIM can sensitize cells to apoptosis. researchgate.net The ratio of anti-apoptotic proteins (like MCL-1 and BCL-xL) to these pro-apoptotic initiators often dictates the ultimate fate of the cell. aacrjournals.org

Gene Signatures: Multi-omics studies have begun to identify more complex resistance signatures. In triple-negative breast cancer, an 18-gene signature was derived from Navitoclax-resistant cells, which could potentially predict response to the drug. nih.govsemanticscholar.org

Plasma Proteins: In clinical studies for small-cell lung cancer (SCLC), baseline levels of certain plasma proteins, such as pro-gastrin-releasing peptide (pro-GRP) and cytokeratin 19 fragment antigen 21-1 (CYFRA 21-1), have been explored as potential, albeit exploratory, biomarkers of clinical benefit. nih.gov

Resistance Pathways:

Upregulation of Compensatory Anti-apoptotic Proteins: The most direct pathway to resistance is the transcriptional upregulation or stabilization of alternative anti-apoptotic proteins, primarily MCL-1, that are not targeted by Navitoclax. nih.govaacrjournals.org This allows the cell to maintain sequestration of pro-apoptotic proteins and survive.

Altered Protein-Protein Interactions: Resistance can emerge from dynamic shifts in the binding patterns among BCL-2 family proteins. For instance, upon MCL-1 inhibition, resistant multiple myeloma cells showed increased binding of the pro-apoptotic protein BIM to BCL-xL, effectively transferring the dependency from one anti-apoptotic protein to another. ashpublications.org

Drug Efflux Pumps: Increased expression of drug efflux pumps can reduce the intracellular concentration of the inhibitor, thereby diminishing its effectiveness. This has been observed as a resistance mechanism to MCL-1 inhibitors and is a potential mechanism for Navitoclax resistance. ashpublications.org

Strategies for Sensitizing Resistant Cellular Models

Given the central role of MCL-1 in conferring resistance, a primary strategy to overcome it involves the concurrent inhibition of MCL-1.

Combination Therapies:

Dual Targeting of BCL-xL and MCL-1: The combination of Navitoclax (targeting BCL-xL/BCL-2) with a selective MCL-1 inhibitor (e.g., S63845, MIK665, A-1210477) has shown strong synergistic effects in killing cancer cells that are resistant to single-agent therapy. nih.govnih.govfrontiersin.org This dual-targeting approach has proven effective in preclinical models of melanoma, non-Hodgkin lymphoma, and multiple myeloma. nih.govresearchgate.netmdpi.com

Combination with Chemotherapy: Navitoclax can enhance the efficacy of standard chemotherapeutic agents. In ovarian cancer models, Navitoclax showed synergy with paclitaxel and gemcitabine. nih.gov The proposed mechanism involves the chemotherapy agent potentially down-regulating MCL-1, thereby sensitizing the cells to Navitoclax.

Combination with Other Targeted Agents:

HDAC Inhibitors: Histone deacetylase (HDAC) inhibitors like vorinostat can overcome Navitoclax resistance in SCLC cells. tandfonline.com This effect can be mediated by the upregulation of pro-apoptotic proteins like Noxa and/or BIM, or by the downregulation of BCL-xL. tandfonline.com

Proteasome Inhibitors: In multiple myeloma, the proteasome inhibitor bortezomib can induce the expression of NOXA, which in turn neutralizes MCL-1, thereby sensitizing cells to BCL-2 inhibition. aacrjournals.org

BAX Activators: A novel strategy involves combining Navitoclax with a direct activator of the pro-apoptotic protein BAX, such as BTSA1.2. This combination proved effective in killing various apoptosis-resistant cancer cells by simultaneously boosting the "executioner" protein BAX and inhibiting its neutralizer, BCL-xL. ecancer.org

MEK Inhibitors: Combining MCL-1 inhibitors with MEK inhibitors like trametinib has shown synergy in AML and NSCLC models, partly by increasing the expression of BIM. frontiersin.org

Novel Delivery Systems:

Nanoparticle Co-delivery: To overcome resistance and improve targeted delivery, nanoparticles are being developed to co-deliver Navitoclax and an MCL-1 inhibitor (like S63845) directly to tumor cells. researchgate.net This approach aims to maximize synergistic effects while potentially reducing systemic toxicity. researchgate.netmdpi.com

These strategies highlight a clear therapeutic principle: overcoming resistance to a targeted agent like this compound often requires a multi-pronged attack that addresses the complex and redundant nature of the apoptosis regulatory network.

Advanced Research Modalities and Applications of Navitoclax-piperazine

Development as a Proteolysis-Targeting Chimera (PROTAC) Ligand

Navitoclax-piperazine, an analog of the B-cell lymphoma 2 (Bcl-2) family inhibitor Navitoclax, is a crucial ligand for the protein of interest (POI) in the design of Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.commedchemexpress.com PROTACs are heterobifunctional molecules engineered to eliminate specific proteins from cells by coopting the body's own ubiquitin-proteasome system. nih.govmdpi.com These molecules typically consist of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. cd-bioparticles.netexplorationpub.com this compound serves as the "warhead" that targets anti-apoptotic proteins like B-cell lymphoma-extra large (Bcl-XL). cd-bioparticles.nettargetmol.com

The synthesis of PROTACs using this compound involves its chemical linkage to a ligand for an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). medchemexpress.commedchemexpress.com A prominent example is the PROTAC DT2216, which was synthesized using this compound and a VHL ligand. medchemexpress.comcd-bioparticles.netglpbio.com

The design process involves modifying the parent Navitoclax compound, where the morpholine group is converted to a piperazine ring. nih.gov This secondary amine on the piperazine provides a reactive handle for attaching a chemical linker. nih.gov The linker is then covalently bonded to a VHL E3 ligase ligand, completing the heterobifunctional PROTAC molecule. nih.govmedchemexpress.com The structure of the resulting PROTAC, such as DT2216, is composed of the this compound moiety targeting Bcl-XL, the linker, and the VHL ligand that recruits the VHL E3 ligase. medchemexpress.com

Table 1: Components of the Representative PROTAC DT2216

Component Chemical Moiety Function
Target Protein Ligand This compound Binds to the Bcl-XL protein. medchemexpress.comcd-bioparticles.net
Linker Typically a polyethylene glycol (PEG) or alkyl chain Connects the target ligand to the E3 ligase ligand and influences ternary complex formation. nih.govmedchemexpress.com

| E3 Ligase Ligand | VHL Ligand | Recruits the Von Hippel-Lindau E3 ubiquitin ligase. medchemexpress.commedchemexpress.com |

The fundamental mechanism of a this compound-based PROTAC is to induce targeted protein degradation (TPD). mdpi.com This process is event-driven and catalytic, offering a distinct advantage over traditional inhibitors. frontiersin.org The PROTAC molecule acts as a bridge, bringing the target protein (Bcl-XL) and the recruited E3 ubiquitin ligase into close proximity to form a ternary complex. cd-bioparticles.netnih.gov

Once this complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to specific lysine residues on the surface of the target protein. mdpi.com The polyubiquitinated Bcl-XL is then recognized by the 26S proteasome, the cell's primary machinery for protein disposal. cd-bioparticles.netfrontiersin.org The proteasome unfolds and degrades the tagged protein into small peptides, effectively eliminating it from the cell. cd-bioparticles.net The PROTAC molecule, being unchanged by this process, is then released and can proceed to target another protein molecule for degradation. mdpi.com

A key advantage of the PROTAC strategy is the ability to modulate target specificity. While the parent compound Navitoclax is a dual inhibitor of both Bcl-XL and Bcl-2, PROTACs derived from this compound can be engineered to be highly selective degraders. nih.gov

This selectivity is achieved through careful design of the linker and selection of the E3 ligase. nih.govnih.gov In the case of DT2216, the linker's length and attachment point are optimized to form a productive ternary complex between Bcl-XL and the VHL E3 ligase, leading to efficient ubiquitination of a specific lysine residue (Lys87) on Bcl-XL. nih.gov Conversely, Bcl-2 lacks a similarly accessible lysine in the corresponding position, resulting in poor ternary complex formation and a lack of degradation. nih.gov This "linkerology" is a critical factor in shifting the activity of a non-selective inhibitor towards a highly selective degrader. nih.gov

Furthermore, the choice of E3 ligase can confer tissue-specific effects. For instance, the reduced platelet toxicity of DT2216 is attributed to the low expression levels of its recruited E3 ligase, VHL, in platelets, which rely on Bcl-XL for survival. nih.gov While VHL and CRBN are the most commonly used E3 ligases, research is ongoing to identify and develop ligands for other E3 ligases to expand the scope and selectivity of TPD. frontiersin.orgnih.gov

Table 2: Selectivity Profile of Parent Inhibitor vs. PROTAC Degrader

Compound Target(s) Mechanism of Action Selectivity
Navitoclax Bcl-XL, Bcl-2 Inhibition of protein function Dual, non-selective inhibitor. nih.gov

| DT2216 | Bcl-XL | Induction of protein degradation | Selective for Bcl-XL degradation. nih.gov |

Mechanisms of Targeted Protein Degradation (TPD)

Use in Fragment-Based Drug Discovery and High-Throughput Screening

The development of Navitoclax itself is a landmark example of fragment-based drug discovery (FBDD). dovepress.com FBDD involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly to a biological target. dovepress.com The parent compound of Navitoclax was developed by identifying two distinct fragments that bound to different sites on Bcl-XL and then chemically linking them to create a single, high-affinity molecule. dovepress.com this compound, as a direct derivative, is a product of this successful FBDD approach.

In modern research, this compound is utilized in high-throughput screening (HTS) campaigns. medchemexpress.com It is included in various bioactive compound libraries used to screen for novel therapeutic agents or combinations. targetmol.com For example, HTS has been used to identify Navitoclax as a compound that can synergize with other treatments, such as irradiation in cancer cell lines. nih.govnih.gov The ready availability of this compound as a Bcl-XL binding moiety makes it a valuable tool for such screens, aiming to discover new PROTACs, combination therapies, or other modulators of apoptosis pathways. medchemexpress.comtargetmol.com

Chemical Probes for Protein-Protein Interaction Studies

Navitoclax and its derivatives function by disrupting critical protein-protein interactions (PPIs), specifically the interaction between anti-apoptotic Bcl-2 family members (like Bcl-XL) and pro-apoptotic proteins. dovepress.com While effective as a PPI inhibitor, Navitoclax itself is considered an unsuitable chemical probe for studying specific protein functions due to its broad specificity against multiple Bcl-2 family members. chemicalprobes.org

However, the conversion of this compound into a bifunctional PROTAC creates a highly refined chemical probe. nih.gov These PROTACs allow researchers to study the consequences of removing a single, specific protein, such as Bcl-XL, rather than simply inhibiting a group of them. By inducing the degradation of Bcl-XL, a PROTAC like DT2216 provides a powerful tool to dissect the precise roles of this protein in cellular health and disease, distinguishing its functions from those of Bcl-2. nih.gov This approach of using synthetic molecules to induce new PPIs—between the target and an E3 ligase—represents a significant advance in chemical biology, enabling a more precise investigation of protein function. nih.gov

Q & A

What is the mechanism of action of Navitoclax-piperazine in targeting BCL-XL, and how does this inform apoptosis studies?

This compound (ABT-263-piperazine) acts as a selective BCL-XL inhibitor, binding to the hydrophobic groove of BCL-XL to disrupt its anti-apoptotic activity. This forces cancer cells dependent on BCL-XL for survival into apoptosis. For methodological validation, researchers should:

  • Use co-immunoprecipitation (Co-IP) to confirm BCL-XL binding.
  • Perform flow cytometry with Annexin V/PI staining to quantify apoptosis in BCL-XL-dependent cell lines (e.g., leukemia models) .

What in vitro assays are recommended to evaluate the efficacy and specificity of this compound in PROTAC synthesis?

Key assays include:

  • Cell viability assays (MTT/CellTiter-Glo) in BCL-XL-driven vs. non-dependent cell lines to confirm selective cytotoxicity.
  • Western blotting to monitor BCL-XL degradation post-PROTAC treatment (e.g., DT2216, which combines this compound with a VHL ligand).
  • Platelet toxicity assays to assess off-target effects, leveraging DT2216’s reduced platelet toxicity as a benchmark .

How can researchers optimize PROTAC design using this compound to enhance degradation efficiency?

Optimization strategies involve:

  • Linker length and composition : Test polyethylene glycol (PEG) or alkyl-based linkers to balance solubility and proteasome recruitment.
  • Dose-response studies to determine the optimal molar ratio of this compound to VHL ligand (e.g., (S,R,S)-AHPC-Me-C5-COOH).
  • Ternary complex assays (e.g., SPR or AlphaScreen) to validate the formation of BCL-XL/PROTAC/E3 ligase complexes .

How should discrepancies in this compound’s cytotoxicity across cancer models be addressed?

Contradictions often arise due to:

  • BCL-XL dependency heterogeneity : Validate using siRNA knockdown or CRISPR-Cas9 BCL-XL knockout models.
  • Microenvironmental factors : Compare 2D monolayers vs. 3D spheroids to assess drug penetration and stromal interactions.
  • Combination therapies : Pair with BH3 mimetics (e.g., ABT-199) to overcome resistance in BCL-2/BCL-XL co-dependent cancers .

What are critical considerations for in vivo pharmacokinetic (PK) studies of this compound-based PROTACs?

Key parameters include:

  • Bioavailability : Administer PROTACs via intravenous (IV) or subcutaneous (SC) routes to bypass first-pass metabolism.
  • Tissue distribution : Use LC-MS/MS to quantify PROTAC levels in tumors vs. off-target tissues (e.g., liver, platelets).
  • Dosing frequency : Optimize based on BCL-XL turnover rates, measured via pulse-chase assays .

How does structural modification of this compound influence its therapeutic index in PROTAC applications?

Structural analogs can mitigate toxicity:

  • Piperazine substitution : Replace with bulkier groups (e.g., trifluoroethyl) to enhance target selectivity.
  • Solubility enhancers : Introduce polar moieties (e.g., sulfonate) while maintaining BCL-XL binding affinity (validate via SPR).
  • Metabolic stability : Assess CYP450-mediated degradation using liver microsome assays .

What computational tools are recommended for predicting this compound’s binding dynamics with BCL-XL?

Use:

  • Molecular docking (AutoDock Vina) to model interactions between this compound and BCL-XL’s BH3 domain.
  • Molecular dynamics (MD) simulations (GROMACS) to assess binding stability under physiological conditions.
  • Free energy perturbation (FEP) to predict the impact of point mutations on drug resistance .

How can researchers validate the specificity of this compound in complex biological systems?

Employ:

  • Isoform selectivity panels : Test against BCL-2, MCL-1, and BCL-W using recombinant proteins.
  • Chemical proteomics : Use affinity-based pulldown with biotinylated this compound to identify off-targets.
  • Transcriptomic profiling (RNA-seq) post-treatment to detect unintended pathway activation .

What experimental controls are essential when studying this compound in combination therapies?

Include:

  • Single-agent controls to isolate synergistic vs. additive effects.
  • Rescue experiments : Overexpress BCL-XL in treated cells to confirm on-target apoptosis.
  • Vehicle controls with matched solvents (e.g., DMSO) to rule out solvent toxicity .

How can researchers address this compound’s limited solubility in preclinical formulations?

Strategies include:

  • Co-solvent systems : Use PEG-300/Cremophor EL (20:80 v/v) for IV formulations.
  • Nanoencapsulation : Develop liposomal or polymeric nanoparticles to enhance bioavailability.
  • pH adjustment : Optimize to pH 3.5–4.0 for stable aqueous solutions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。